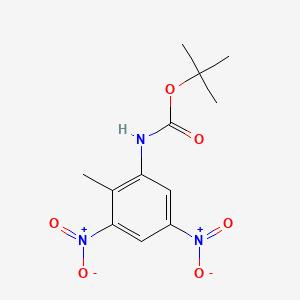

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate

描述

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is a nitro-substituted aromatic carbamate characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a 2-methyl-3,5-dinitrophenyl moiety. This compound has been historically utilized in pharmaceutical and agrochemical research, as evidenced by its inclusion in discontinued product lines from suppliers like CymitQuimica . Its structural complexity and reactivity make it a valuable intermediate in synthetic pathways, particularly in the development of heterocyclic compounds and bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate typically involves the reaction of 2-methyl-3,5-dinitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

科学研究应用

Chemistry: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe to investigate protein-ligand interactions .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and as a stabilizer in polymer production .

作用机制

The mechanism of action of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The nitro groups play a crucial role in these interactions by participating in redox reactions and forming reactive intermediates .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound’s closest structural analogues, as identified by CAS similarity metrics, include:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate | 94838-58-1 | 0.90 (self) | 2-methyl, 3,5-dinitro, Boc-protected phenyl |

| tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 397864-14-1 | 0.86 | Nitro-substituted dihydroisoquinoline core |

| tert-Butyl 5-nitro-1H-indole-1-carboxylate | 1588441-20-6 | 0.83 | Nitro-substituted indole scaffold |

| tert-Butyl 4-aminobenzylcarbamate hydrochloride | 147291-66-5 | 0.83 | Amino group instead of nitro substituents |

Key Observations :

- Nitro vs. Amino Groups: Compounds like tert-Butyl 4-aminobenzylcarbamate hydrochloride (0.83 similarity) lack nitro groups, reducing electrophilicity but enabling direct participation in coupling reactions without prior reduction .

- Heterocyclic Cores: The dihydroisoquinoline and indole derivatives (similarity 0.86–0.83) replace the phenyl ring with nitrogen-containing heterocycles, altering π-stacking interactions and solubility profiles .

Physicochemical Properties

- For instance, tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate () contains halogenated aromatics, which enhance lipid solubility and bioavailability .

Industrial and Research Relevance

- Discontinued Status: The target compound’s discontinuation by CymitQuimica suggests challenges in scalability or stability, whereas analogues like tert-Butyl 4-aminobenzylcarbamate hydrochloride remain commercially available, likely due to broader applicability in peptide synthesis.

- Patent Activity: Synthesis methods for related carbamates in European patent applications (e.g., tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate) highlight the ongoing relevance of Boc-protected intermediates in drug discovery .

生物活性

tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base. The resulting carbamate can be purified through recrystallization or chromatography. This compound is often evaluated alongside various derivatives to assess the influence of structural modifications on biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In a study involving the evaluation of several carbamate analogues, compounds were tested for their efficacy against carrageenan-induced paw edema in rats. The results demonstrated that certain derivatives achieved inhibition rates ranging from 39% to 54%, comparable to the standard anti-inflammatory drug indomethacin .

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

The study further included in silico docking studies that suggested effective binding modes to the COX-2 enzyme, which is crucial for mediating inflammatory responses .

Antibacterial Activity

The incorporation of a 3,5-dinitroaryl moiety into amino acid hydrazides has been shown to enhance antibacterial activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The modifications led to compounds with minimum inhibitory concentrations (MICs) often below 50 µM against various Mtb strains .

| Compound Type | MIC (µM) | Activity Against |

|---|---|---|

| Hydrazide with 3,5-dinitro | <50 | Wild-type Mtb |

| Hydrazide with 3-chlorophenyl | 9 | INH-resistant Mtb |

These findings highlight the potential for developing new therapies targeting resistant strains of tuberculosis, suggesting that structural modifications can significantly impact therapeutic efficacy.

Case Study 1: Anti-inflammatory Efficacy

In a controlled animal study, a series of tert-butyl carbamate derivatives were administered to evaluate their anti-inflammatory effects. The results indicated that compounds with specific substitutions exhibited higher efficacy than traditional treatments, suggesting a promising avenue for new anti-inflammatory drugs.

Case Study 2: Antitubercular Properties

Another study focused on the antibacterial properties of modified hydrazides containing the dinitrophenyl moiety. The compounds were tested against both wild-type and resistant strains of Mtb, revealing differential selectivity and enhanced activity against resistant strains. This underscores the importance of structural diversity in drug design for combating drug-resistant infections.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves sequential nitration and carbamate protection. For example:

Nitration : Start with a substituted phenyl precursor (e.g., 2-methylphenylcarbamate) and subject it to nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce nitro groups at the 3- and 5-positions.

Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF or DCM .

- Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-nitration, which can lead byproducts.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~28 ppm for ) and aromatic protons (δ ~8–9 ppm for nitro-substituted phenyl rings) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₁₂H₁₅N₃O₆: ~321.3).

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies can mitigate contradictions in reported reaction yields for the nitration step of this compound?

- Methodological Answer : Discrepancies often arise from:

- Temperature Control : Nitration is exothermic; deviations beyond 5°C may lead to side reactions (e.g., meta/para isomerization). Use ice baths and slow reagent addition .

- Substrate Purity : Impurities in the starting material (e.g., residual solvents) can inhibit nitration. Pre-purify via recrystallization or column chromatography.

- Catalyst Optimization : Replace traditional H₂SO₄ with solid acid catalysts (e.g., zeolites) to improve regioselectivity and reduce side products .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA, HCl/dioxane), cleaving to release the free amine. Stability studies show degradation within 1–2 hours in 1M HCl at 25°C .

- Basic Conditions : The carbamate is stable in mild bases (pH <10) but hydrolyzes in strong alkaline conditions (e.g., NaOH/MeOH). Monitor stability via pH-controlled kinetic assays .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

Q. What computational or experimental approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., nitroreductases) or receptors. Focus on the nitro groups’ electron-withdrawing effects and hydrogen-bonding potential .

- In Vitro Assays : Test nitroreduction activity in bacterial lysates (e.g., E. coli nitroreductase NfsB) to evaluate prodrug potential. Measure kinetic parameters (Km, Vmax) using UV-Vis spectroscopy .

Q. How can researchers resolve spectral data conflicts for the nitro-substituted aromatic region in NMR?

- Methodological Answer :

- Decoupling Experiments : Use - HMBC to correlate nitro group nitrogen signals with adjacent protons.

- Solvent Effects : Record spectra in DMSO-d₆ to resolve overlapping peaks caused by nitro group deshielding .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive proof of regiochemistry .

Q. Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Root Cause : Solubility discrepancies arise from:

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. Characterize solid-state forms via PXRD and DSC .

- Solvent Purity : Trace water in DMSO or DMF significantly reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration for verification .

Q. How to address inconsistencies in biological activity data across similar carbamate derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro group position, tert-butyl vs. other carbamates) and correlate with activity trends .

- Assay Standardization : Use positive controls (e.g., known nitroaromatic drugs) and replicate experiments across multiple cell lines to minimize variability .

Q. Tables for Key Data

属性

IUPAC Name |

tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDRBUAYGVFYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152554 | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-20-6 | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。